Methyl nonyldioxolane carbamate

Description

Properties

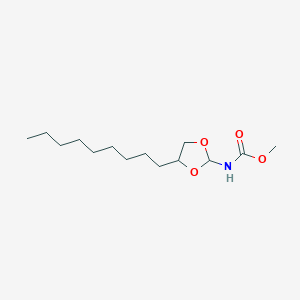

Molecular Formula |

C14H27NO4 |

|---|---|

Molecular Weight |

273.37 g/mol |

IUPAC Name |

methyl N-(4-nonyl-1,3-dioxolan-2-yl)carbamate |

InChI |

InChI=1S/C14H27NO4/c1-3-4-5-6-7-8-9-10-12-11-18-14(19-12)15-13(16)17-2/h12,14H,3-11H2,1-2H3,(H,15,16) |

InChI Key |

SXUFKOKRMISASY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1COC(O1)NC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction of Nonyl Dioxolane Derivatives with Methyl Isocyanate

One established pathway involves reacting nonyl dioxolane derivatives (bearing hydroxyl or phenolic groups) with methyl isocyanate to form the corresponding methyl carbamate. This method typically proceeds as follows:

- Step 1: Preparation of methyl isocyanate in situ or use of commercial methyl isocyanate.

- Step 2: Controlled addition of the nonyl dioxolane compound under inert atmosphere to the methyl isocyanate.

- Step 3: Reaction under mild heating (20–80 °C) to ensure carbamate bond formation.

- Step 4: Isolation of methyl nonyl dioxolane carbamate by crystallization or solvent extraction.

This approach benefits from high selectivity and yields exceeding 95%, with minimal side reactions due to the controlled reactivity of methyl isocyanate and the stability of the dioxolane ring.

Carbonylation Using Methyl Formate as Carbonylating Agent

An alternative green synthesis involves the carbonylation of nonyl dioxolane amines or phenols with methyl formate:

- Step 1: Mixing nonyl dioxolane amine with methyl formate in a suitable solvent.

- Step 2: Heating the mixture under reflux (typically 80–120 °C) in the presence of a catalyst such as zinc chloride or other Lewis acids.

- Step 3: Formation of an intermediate formanilide or related species, which rearranges to the methyl carbamate.

- Step 4: Purification by distillation or recrystallization.

This method avoids hazardous reagents like methyl isocyanate and offers an environmentally benign alternative with good yields (up to 90%) and operational simplicity.

Transesterification Using Diphenyl Carbonate and Methylamine

A more industrially scalable process involves a three-step continuous reaction sequence:

- Step 1: Reaction of diphenyl carbonate with methylamine to form phenyl-N-methyl urethane intermediate.

- Step 2: Thermolysis of phenyl-N-methyl urethane at elevated temperatures (180–220 °C) to generate methyl isocyanate in situ.

- Step 3: Reaction of methyl isocyanate with nonyl dioxolane phenol or alcohol derivatives to yield methyl nonyl dioxolane carbamate.

This method is conducted in reactors equipped with stirring and temperature controls, with continuous removal of by-products such as phenol to drive the reaction forward. The overall yield exceeds 97%, with high purity and minimal methyl isocyanate residuals due to in situ generation and immediate consumption.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methyl Isocyanate Reaction | Methyl isocyanate, nonyl dioxolane derivative | 20–80 °C, inert atmosphere | >95 | High selectivity, fast reaction | Toxicity of methyl isocyanate |

| Methyl Formate Carbonylation | Methyl formate, nonyl dioxolane amine/phenol, catalyst (ZnCl2) | 80–120 °C, reflux | ~90 | Green chemistry, safer reagents | Longer reaction times |

| Diphenyl Carbonate & Methylamine Route | Diphenyl carbonate, methylamine, nonyl dioxolane phenol | 20–220 °C, continuous flow reactors | >97 | Industrial scalability, high yield | Complex reactor setup |

Research Findings and Analytical Data

Reaction Kinetics: Studies indicate that the methyl isocyanate pathway proceeds rapidly with first-order kinetics relative to methyl isocyanate concentration, with optimal temperatures below 80 °C to prevent side reactions.

Catalyst Effects: Zinc chloride and other Lewis acids significantly enhance the carbonylation efficiency of methyl formate with amines, promoting intermediate formation and rearrangement to carbamates.

Purity and Characterization: The final product is typically characterized by Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), confirming the carbamate functional group and dioxolane ring integrity. High-Performance Liquid Chromatography (HPLC) is used to assess purity, which commonly exceeds 98% in optimized processes.

Environmental and Safety Considerations: The diphenyl carbonate route minimizes free methyl isocyanate exposure by generating it in situ, reducing toxicity risks. The methyl formate method is considered more environmentally friendly, avoiding hazardous reagents altogether.

Summary and Recommendations

The preparation of methyl nonyl dioxolane carbamate can be effectively achieved through several methods, each with distinct advantages:

- For high-purity, rapid synthesis , direct reaction with methyl isocyanate is preferred but requires stringent safety measures.

- For green chemistry applications , methyl formate carbonylation offers a safer and environmentally benign alternative.

- For industrial-scale production , the diphenyl carbonate and methylamine continuous process provides excellent yields, operational efficiency, and safety by minimizing free methyl isocyanate.

Researchers and manufacturers should select the method aligned with their priorities regarding scale, safety, environmental impact, and available infrastructure.

Chemical Reactions Analysis

Types of Reactions

Methyl nonyldioxolane carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The carbamate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl nonyldioxolane carbamate has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

Medicine: Investigated for its potential use in drug design and as a therapeutic agent.

Industry: Utilized in the production of pesticides, fungicides, and other agricultural chemicals.

Mechanism of Action

The mechanism of action of methyl nonyldioxolane carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming stable complexes with them. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or pesticidal effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Carbamate Compounds

Structural and Functional Comparisons

Ethyl Carbamate (CAS 51-79-6)

- Structure: Lacks the dioxolane ring and nonyl chain, featuring a simple ethyl group bonded to the carbamate core.

- Applications: Primarily used as a reference standard in analytical chemistry and historically in cosmetics (now restricted due to carcinogenicity) .

- Detection : Extracted via dichloromethane and analyzed by GC-MS with a limit of detection (LOD) of 2–5 μg/L .

3-Tolyl-N-Methylcarbamate (CAS 1129-41-5)

- Structure : Contains a methyl carbamate group attached to a tolyl (methyl-substituted phenyl) ring.

- Applications : A key insecticide (e.g., carbaryl analogs) targeting acetylcholinesterase in pests .

- Safety : Classified as hazardous due to neurotoxic effects, requiring stringent handling protocols .

tert-Butyl and n-Butyl Carbamates

- Structure : Aliphatic carbamates with branched (tert-butyl) or linear (n-butyl) alkyl chains.

- Detection : Analyzed using GC-FID with alumina clean-up, showing higher volatility than aromatic carbamates .

Physicochemical and Analytical Properties

| Property | Methyl Nonyldioxolane Carbamate* | Ethyl Carbamate | 3-Tolyl-N-Methylcarbamate |

|---|---|---|---|

| Molecular Weight | ~300–350 g/mol (estimated) | 89.09 g/mol | 165.19 g/mol |

| Lipophilicity (LogP) | High (due to nonyl chain) | 0.35 | 2.1 |

| Detection Method | Likely GC-MS or LC-MS | GC-MS (LOD: 2–5 μg/L) | GC-MS/HPLC |

| Toxicity | Unknown; expected moderate | Carcinogenic | Neurotoxic |

*Note: Data for this compound is extrapolated from structural analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl nonyldioxolane carbamate in academic research?

Methodological Answer: Synthesis optimization involves evaluating reaction conditions (e.g., solvent polarity, temperature, catalysts). For carbamates like this compound, a common approach is the reaction of an alcohol or amine with a carbonylating agent (e.g., phosgene derivatives). Key steps include:

- Catalyst selection : Use nucleophilic catalysts like DMAP (4-dimethylaminopyridine) to enhance carbamate bond formation.

- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions.

- Purification : Employ column chromatography or recrystallization to isolate high-purity products.

Reference protocols for tert-butyl carbamate synthesis (e.g., tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate) suggest similar methodologies .

Q. How can researchers characterize this compound’s purity and structural integrity?

Methodological Answer: Use a combination of analytical techniques:

- NMR spectroscopy : Confirm molecular structure via H and C NMR peak assignments (e.g., carbamate carbonyl at ~155–160 ppm).

- Mass spectrometry (MS) : Verify molecular ion peaks and fragmentation patterns.

- Chromatography : HPLC or GC with flame ionization detection (FID) ensures purity. For example, intra-day GC precision for methyl carbamates shows a relative standard deviation (RSD) of 0.45% .

Q. What stability factors should be prioritized during storage of this compound?

Methodological Answer: Stability is influenced by:

- Moisture : Store under inert gas (N/Ar) in sealed containers to prevent hydrolysis.

- Temperature : Long-term storage at –20°C minimizes thermal degradation.

- Light : Use amber vials to avoid photodegradation, as UV exposure can cleave carbamate bonds. Safety protocols for related carbamates recommend similar handling .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

Q. How can preliminary biological activity screening for this compound be designed?

Methodological Answer:

- In vitro assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., acetylcholinesterase for neuroactive compounds).

- Dose-response curves : Use concentrations spanning 0.1–100 µM to determine IC values.

- Positive controls : Include established carbamates (e.g., ethyl carbamate) for comparative analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, cell lines). For example, morpholine-containing carbamates show variable solubility, impacting bioactivity .

- Structural analogs : Synthesize derivatives with modified dioxolane or carbamate groups to isolate activity-contributing moieties.

- Statistical validation : Apply ANOVA or t-tests to assess significance of conflicting results .

Q. What advanced techniques are recommended for studying environmental degradation pathways of this compound?

Methodological Answer:

- LC-MS/MS : Track degradation products in simulated environmental matrices (e.g., soil/water systems).

- Isotope labeling : Use C-labeled carbamates to quantify mineralization rates.

- QSAR modeling : Predict ecotoxicological endpoints based on structural descriptors (e.g., logP, polar surface area) .

Q. How can computational modeling elucidate the mechanism of action of this compound?

Methodological Answer:

Q. What strategies improve chiral resolution of this compound enantiomers?

Methodological Answer:

- Chiral chromatography : Employ columns with cellulose- or amylose-based stationary phases.

- Derivatization : Use chiral auxiliaries (e.g., Mosher’s acid) to enhance separation.

- Crystallization : Optimize solvent polarity for diastereomeric salt formation .

Q. How can proteomics approaches identify protein targets of this compound?

Methodological Answer:

- Affinity chromatography : Immobilize the carbamate on agarose beads to pull down binding proteins.

- SILAC (Stable Isotope Labeling by Amino acids in Cell culture) : Quantify differential protein expression in treated vs. untreated cells.

- Western blotting : Validate hits using antibodies against suspected targets (e.g., kinases) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.